(3-アミノ-4-メトキシフェニル)メタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

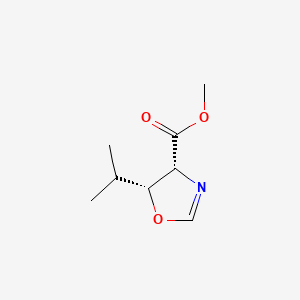

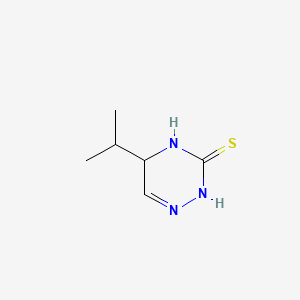

“(3-Amino-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H11NO2 . It is used as a laboratory chemical and for the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of “(3-Amino-4-methoxyphenyl)methanol” consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

“(3-Amino-4-methoxyphenyl)methanol” is a solid at room temperature . It has a molecular weight of 153.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.作用機序

Target of Action

Similar compounds such as aminochalcones have been studied for their antioxidant activity .

Mode of Action

It’s worth noting that related compounds, such as aminochalcones, have shown antioxidant activity, suggesting that they may interact with free radicals to prevent oxidative damage .

Biochemical Pathways

Related compounds like aminochalcones have been associated with antioxidant pathways .

Result of Action

Related compounds such as aminochalcones have shown antioxidant activity, suggesting that they may help protect cells from oxidative damage .

実験室実験の利点と制限

The advantages of using 3-AMPM in laboratory experiments include its low cost, easy availability, and its water-solubility. Additionally, it can act as a substrate for certain enzymes, and can be used as a building block in the synthesis of biologically active compounds. The main limitation of using 3-AMPM in laboratory experiments is its low reactivity, which can make it difficult to use in certain reactions.

将来の方向性

The future directions for 3-AMPM research include further studies of its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of biologically active compounds. Additionally, further research into its use as a substrate for enzyme-catalyzed reactions, and its use in the isolation and purification of proteins and other biomolecules, is needed. Finally, further research into the advantages and limitations of using 3-AMPM in laboratory experiments is needed to fully understand its potential applications.

合成法

3-AMPM can be synthesized from the reaction of 4-methoxyphenol and ammonium chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds in two steps: first, the 4-methoxyphenol is deprotonated to form a phenoxide anion, which then reacts with the ammonium chloride to form 3-AMPM and ammonium chloride. The reaction can be further catalyzed by the addition of an acid, such as hydrochloric acid.

科学的研究の応用

抗菌化合物合成

(3-アミノ-4-メトキシフェニル)メタノールの構造は、抗菌化合物の合成における潜在的な使用を示唆しています。 たとえば、同様の構造が、抗菌特性を持つチアゾールコーティングされた磁性ナノ粒子の作成に使用されてきました .

触媒還元プロセス

この化合物は、水素化条件下で関連するメトキシフェニル化合物を含む研究が、さまざまな還元生成物を生成することを示唆するように、触媒還元プロセスに関与する可能性があります .

化学における研究開発

(3-アミノ-4-メトキシフェニル)メタノールは、化学の分野におけるさまざまな研究開発プロジェクトで使用するために、ミリポアシグマなどの化学薬品サプライヤーから購入できる場合があります .

分子構造解析

この化合物は、同様のメトキシフェニル化合物が科学文献で結晶系と非対称単位に関して報告されているため、分子構造解析に焦点を当てた研究で使用できます .

Safety and Hazards

特性

IUPAC Name |

(3-amino-4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUAJRPNIWMHET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655655 |

Source

|

| Record name | (3-Amino-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113928-90-8 |

Source

|

| Record name | (3-Amino-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Hydroxybenzyl)-6-(4-hydroxyphenyl)-8-isobutylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B571262.png)